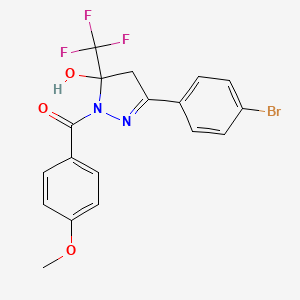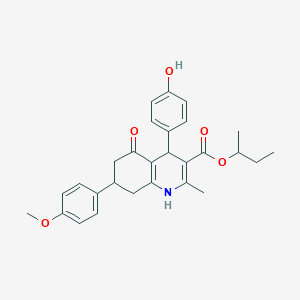
5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is also known as BRD0705 and has been studied for its ability to modulate epigenetic processes, which are involved in the regulation of gene expression.
Mécanisme D'action
The mechanism of action of 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is related to its ability to bind to bromodomain-containing proteins. These proteins are involved in the recognition of acetylated lysine residues on histone proteins, which are important for the regulation of gene expression. By inhibiting the activity of these proteins, 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can alter the expression of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one have been studied in various cell lines and animal models. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in certain types of cancer cells. Additionally, 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to selectively inhibit certain bromodomain-containing proteins. This can be useful in studying the role of these proteins in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several potential future directions for research on 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more selective inhibitors of bromodomain-containing proteins, which could lead to more targeted therapies for various diseases. Additionally, the use of 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one in combination with other drugs or therapies may enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been described in several research articles. One of the most commonly used methods involves the reaction of 5-bromo-3-hydroxyindole with 4-pyridinemethanol in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications. The compound has been shown to inhibit the activity of certain bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
5-bromo-3-hydroxy-3-(pyridin-4-ylmethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-10-1-2-12-11(7-10)14(19,13(18)17-12)8-9-3-5-16-6-4-9/h1-7,19H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLCDDMDBHZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)(CC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5124510.png)
![N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5124529.png)

![5-(2-furyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5124544.png)


![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5124578.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone hydrobromide](/img/structure/B5124586.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5124590.png)
![1-[4-(isopropylthio)butoxy]-2-methoxybenzene](/img/structure/B5124602.png)
![N,N-diethyl-N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5124618.png)
![6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124625.png)
![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)